molecular formula C11H9F3O B1309961 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one CAS No. 80992-92-3

1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one

Cat. No.: B1309961
CAS No.: 80992-92-3
M. Wt: 214.18 g/mol
InChI Key: WIFIQCQDQCBMCM-AATRIKPKSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one, also known as m-Trifluoromethylbenzalacetone, is an organic compound with the molecular formula C₁₁H₉F₃O and a molecular weight of 214.1838 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butenone moiety. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one has a wide range of scientific research applications:

Preparation Methods

The synthesis of 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one typically involves the reaction of 3-trifluoromethylbenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can modulate the activity of specific molecular pathways .

Comparison with Similar Compounds

1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one can be compared with similar compounds such as:

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased stability and lipophilicity, distinguishing it from other similar compounds.

Properties

IUPAC Name

(E)-4-[3-(trifluoromethyl)phenyl]but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O/c1-8(15)5-6-9-3-2-4-10(7-9)11(12,13)14/h2-7H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFIQCQDQCBMCM-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30876674
Record name 3-Buten-2-one,4-(3-CF3-phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30876674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80992-92-3
Record name 3-Buten-2-one, 4-(3-trifluoromethylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080992923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Buten-2-one,4-(3-CF3-phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30876674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 250 ml single neck flask was charged 7.5 g (43.1 mmoles,1.0 eq) of m-trifluoromethylbenzaldehyde dissolved in 15 ml of acetone. To this was added 17.2 g of 10% aqueous sodium hydroxide solution (43 mmoles, 1.0 eq), dropwise and during the course of addition, temperature was kept no higher than 25° C., while the mixture was agitated continuously for 30 minutes. To the mixture was added 50 ml of water, followed by 100 ml of ethyl acetate, the phases were separated and the organic phase was washed with water three times and then dried, and concentrated to obtain 9.5 g of 4-(3-trifluoromethylphenyl)-3-buten-2-one as a faintly yellow oil in 88.7% yield.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Five

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